molecular formula C17H15ClN4O4S2 B2463373 (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone CAS No. 886953-10-2

(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone

Cat. No.: B2463373
CAS No.: 886953-10-2
M. Wt: 438.9
InChI Key: OVCPXGRAKKUFAW-UHFFFAOYSA-N
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Description

(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone is a useful research compound. Its molecular formula is C17H15ClN4O4S2 and its molecular weight is 438.9. The purity is usually 95%.
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Biological Activity

The compound (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

This compound features a complex structure that includes a piperazine moiety, a chloro-substituted benzo[d]thiazole, and a nitrothiophenyl group. The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Piperazine Ring : This is often achieved through the reaction of piperazine with appropriate electrophiles.
  • Introduction of the Benzo[d]thiazole Moiety : This can be synthesized via cyclization reactions involving thioketones and ortho-substituted anilines.
  • Addition of the Nitrothiophenyl Group : This step may involve electrophilic substitution reactions to introduce the nitro group on the thiophene ring.

Anticancer Properties

Research indicates that compounds similar to This compound exhibit significant anticancer activity. For instance, derivatives with similar structures have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and PC3 (prostate cancer) cells. The IC50 values for these compounds can vary widely, indicating differing potencies depending on structural modifications.

CompoundCell LineIC50 (μM)Reference
4qMCF-76.502
4qPC311.751
B7A431Not specified
B7A549Not specified

The mechanism of action for compounds like this one often involves:

  • Inhibition of Growth Factor Receptors : For example, some derivatives have been shown to inhibit VEGFR-II, which is crucial in cancer angiogenesis.
  • Induction of Apoptosis : Certain studies demonstrated that these compounds could promote apoptosis in cancer cells, as evidenced by cell cycle assays and Western blot analyses showing activation of apoptotic pathways.

Anti-inflammatory Activity

In addition to anticancer effects, there is evidence suggesting that this compound may possess anti-inflammatory properties. The presence of the benzo[d]thiazole moiety is known to contribute to anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α .

Case Studies and Research Findings

  • Cytotoxic Evaluation : A study evaluated various benzothiazole derivatives for their cytotoxic effects against human cancer cell lines. Compounds were synthesized and tested for their ability to inhibit cell proliferation and induce apoptosis .
  • Molecular Docking Studies : These studies provide insights into how the compound interacts with specific biological targets at the molecular level, enhancing our understanding of its potential therapeutic applications .
  • Comparative Studies : Comparative analyses with known drugs have been conducted to assess relative efficacy and safety profiles, providing a benchmark for future drug development efforts .

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that this compound may exhibit anti-inflammatory properties. The benzo[d]thiazole moiety is known to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical mediators in inflammatory processes. This activity positions the compound as a potential therapeutic agent for conditions characterized by inflammation.

Anticancer Properties

The compound has shown promising anticancer activity against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • PC3 (prostate cancer)

Studies have reported IC50 values indicating significant cytotoxic effects, with mechanisms involving:

  • Inhibition of growth factor receptors (e.g., VEGFR-II)
  • Induction of apoptosis through activation of apoptotic pathways.

Antimicrobial Activity

Similar compounds in the benzothiazole class have demonstrated antimicrobial properties. Preliminary studies suggest that this compound may also inhibit the growth of various bacterial strains, enhancing its potential as an antimicrobial agent.

Cytotoxic Evaluation

A study evaluated various derivatives for their cytotoxic effects against human cancer cell lines. The results indicated that modifications to the compound could enhance its potency against specific cancer types.

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts with specific biological targets, aiding in the design of more effective derivatives.

Comparative Studies

Comparative analyses with established drugs have been conducted to assess relative efficacy and safety profiles, providing benchmarks for future drug development efforts.

Properties

IUPAC Name

[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitrothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O4S2/c1-26-11-3-2-10(18)15-14(11)19-17(28-15)21-8-6-20(7-9-21)16(23)12-4-5-13(27-12)22(24)25/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVCPXGRAKKUFAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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